molecular formula C6H11N5 B13105936 4-hydrazinyl-N,6-dimethylpyrimidin-2-amine

4-hydrazinyl-N,6-dimethylpyrimidin-2-amine

Cat. No.: B13105936
M. Wt: 153.19 g/mol
InChI Key: BQDVABPXMCSZED-UHFFFAOYSA-N
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Description

4-Hydrazinyl-N,6-dimethylpyrimidin-2-amine is a chemical compound of interest in scientific research and development, particularly as a building block for the synthesis of more complex molecules. The core structure incorporates both amine and hydrazinyl functional groups on a pyrimidine ring, making it a versatile intermediate or ligand for various applications. Pyrimidine derivatives, such as 2-amino-4,6-dimethylpyrimidine, are known to serve as important intermediates in the synthesis of sulfonylurea herbicides . Furthermore, structurally similar aminopyrimidine compounds are frequently employed as organic ligands in the study of coordination complexes with metals like silver(I), which are explored for their fluorescent properties . The hydrazinyl moiety present in this compound is a key reactive group that can be used to construct a wide array of heterocyclic systems or be condensed with carbonyl groups to form derivatives like hydrazones. In the field of materials science, aminopyrimidine derivatives have been co-crystallized with compounds such as 4-nitrophenol to create novel organic materials with potential third-order nonlinear optical (NLO) properties, which are useful in photonics and optical information processing . Similar compounds have also been used to form co-crystals with gallic acid and pimelic acid, studies of which are relevant to crystal engineering and the improvement of physicochemical properties of active pharmaceutical ingredients (APIs) . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Handling Precautions: For research use only. Refer to the Safety Data Sheet (SDS) before use. Wear appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

4-hydrazinyl-N,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C6H11N5/c1-4-3-5(11-7)10-6(8-2)9-4/h3H,7H2,1-2H3,(H2,8,9,10,11)

InChI Key

BQDVABPXMCSZED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC)NN

Origin of Product

United States

Synthetic Methodologies for 4 Hydrazinyl N,6 Dimethylpyrimidin 2 Amine

Established Synthetic Routes to Hydrazinyl Pyrimidine (B1678525) Cores

The pyrimidine ring's electron-deficient nature, particularly at the 2, 4, and 6 positions, makes it susceptible to nucleophilic attack, a characteristic that is central to many synthetic strategies. youtube.combhu.ac.in

One of the most direct and widely employed methods for introducing a hydrazinyl group is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves reacting a pyrimidine substituted with a good leaving group, typically a halogen like chlorine, at the C4 position with hydrazine (B178648) hydrate.

The process begins with a pyrimidine precursor bearing a halogen atom, such as 4-chloro-N,6-dimethylpyrimidin-2-amine. The chlorine atom at the C4 position renders the carbon atom electrophilic and susceptible to attack by a nucleophile. Hydrazine, acting as the nucleophile, displaces the chloride ion to form the desired 4-hydrazinyl product. The reactivity of pyrimidines in such substitutions is well-documented, with leaving groups at the C2, C4, and C6 positions being readily displaced by nucleophiles. bhu.ac.inbu.edu.eg The general transformation can be summarized as follows:

Table 1: Nucleophilic Substitution for Hydrazinyl Pyrimidine Synthesis

Precursor Reagent Product Description
4-Chloro-N,6-dimethylpyrimidin-2-amine Hydrazine Hydrate (N₂H₄·H₂O) 4-Hydrazinyl-N,6-dimethylpyrimidin-2-amine The lone pair of electrons on a nitrogen atom of hydrazine attacks the electron-deficient C4 carbon of the pyrimidine ring, leading to the displacement of the chloride ion.
6-Chloro-3-methyluracil Hydrazine 6-Hydrazinyl-3-methyluracil Demonstrates the general applicability of nucleophilic substitution with hydrazine on halogenated pyrimidine cores. bu.edu.eg

This method is effective due to the inherent electronic properties of the diazine ring system, which facilitates nucleophilic substitution reactions. youtube.comtaylorfrancis.com

Condensation reactions provide another versatile route to hydrazinyl pyrimidines. This strategy typically involves the reaction of a pyrimidine derivative with hydrazine or its derivatives, leading to the formation of a new carbon-nitrogen bond and the elimination of a small molecule, such as water or an alcohol. bu.edu.egnih.gov For example, pyrimidines with leaving groups other than halogens, such as methylthio (-SMe) groups, can react with hydrazine to yield the corresponding hydrazinyl pyrimidine.

These reactions are fundamental in heterocyclic chemistry for building complex molecules from simpler precursors. The reaction of 2-hydrazino-4,6-dimethylpyrimidine with dehydroacetic acid, for instance, proceeds via condensation, showcasing the reactivity of the hydrazinyl group once installed on the pyrimidine ring. tandfonline.com The initial introduction of the hydrazinyl group itself can be viewed as a condensation-type process where hydrazine reacts with an appropriately activated pyrimidine.

Modern synthetic organic chemistry has increasingly relied on transition metal-catalyzed cross-coupling reactions to form C-N bonds. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are powerful tools for coupling amines with aryl or heteroaryl halides. While less common for the direct introduction of an unsubstituted hydrazinyl group due to potential catalyst inhibition and side reactions, these strategies can be adapted using protected hydrazine equivalents.

Research has demonstrated the efficacy of palladium-catalyzed cross-coupling reactions on pyrimidine rings, for instance, in Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. semanticscholar.org This indicates the pyrimidine core's compatibility with palladium catalysis. A potential, though less direct, route could involve coupling a protected hydrazine derivative with a 4-halo- or 4-tosyloxypyrimidine, followed by a deprotection step to reveal the hydrazinyl functionality. The versatility of palladium catalysis allows for the formation of C-N bonds under conditions that may be milder than traditional nucleophilic substitution, offering an alternative synthetic pathway. semanticscholar.orgmdpi.com

Precursor Chemistry and Intermediate Compounds in the Synthesis of this compound

The successful synthesis of the target compound hinges on the preparation of key precursors and intermediates, starting from simple, commercially available materials.

The most logical synthetic pathway to this compound starts with the readily accessible compound 2-amino-4,6-dimethylpyrimidine (B23340). This precursor is typically synthesized via the Pinner synthesis, which involves the condensation of acetylacetone with a guanidine (B92328) salt in an aqueous alkaline medium. google.comsemanticscholar.org

The key steps for derivatization are outlined below:

Synthesis of 2-Amino-4,6-dimethylpyrimidine : This starting material is formed by the cyclocondensation reaction between acetylacetone and a guanidine salt, such as guanidine nitrate, often in the presence of a base like sodium carbonate. google.com

Conversion to 2-Amino-4,6-dimethylpyrimidin-4-ol : The starting amine can be converted to its corresponding 4-hydroxypyrimidine (a pyrimidone, which exists in tautomeric equilibrium with its keto form). This step is crucial for introducing a functional group at the C4 position that can be easily converted into a good leaving group.

Chlorination to 4-Chloro-N,6-dimethylpyrimidin-2-amine : The hydroxyl group of the pyrimidone is a poor leaving group. Therefore, it is converted to a highly reactive chloro group by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This conversion of pyrimidones to chloropyrimidines is a standard and effective procedure in pyrimidine chemistry. bhu.ac.innih.gov

Hydrazinolysis : The resulting 4-chloro intermediate is then subjected to nucleophilic substitution with hydrazine hydrate, as described in section 2.1.1, to yield the final product, this compound.

Table 2: Key Intermediates in the Synthesis of this compound

Compound Name Structure Role
2-Amino-4,6-dimethylpyrimidine Starting Precursor
2-Amino-4,6-dimethylpyrimidin-4-ol Intermediate
4-Chloro-N,6-dimethylpyrimidin-2-amine Key Electrophilic Intermediate
This compound Final Product

This stepwise approach allows for the regioselective introduction of the hydrazinyl group at the desired C4 position.

The strategic functionalization of the pyrimidine ring is essential for directing the synthesis towards the desired product. The electronic nature of the pyrimidine ring, influenced by the two nitrogen atoms, makes C2, C4, and C6 positions electrophilic and thus targets for nucleophilic attack. youtube.com However, to facilitate this attack, a suitable leaving group must first be installed.

The conversion of a pyrimidone to a chloropyrimidine is a classic example of strategic functionalization. bhu.ac.innih.gov This transformation dramatically increases the electrophilicity of the C4 carbon, turning it from an unreactive site into one that readily participates in SNAr reactions. This strategy of "deconstruction-reconstruction" or skeletal editing, where one functional group is replaced by another to enable new bond formations, is a growing area of interest for diversifying heterocyclic scaffolds. nih.govmountainscholar.org By understanding the inherent reactivity of the pyrimidine core, chemists can devise multi-step sequences that selectively modify specific positions on the ring to achieve complex molecular targets.

Optimization of Reaction Conditions and Synthetic Efficiency

The primary route to obtaining 2-hydrazino-4,6-dimethylpyrimidine involves the nucleophilic substitution of a suitable leaving group, typically chlorine, from the corresponding pyrimidine precursor, 2-chloro-4,6-dimethylpyrimidine, using hydrazine. The optimization of this transformation and subsequent reactions focuses on maximizing yield, minimizing reaction time, and controlling selectivity.

The choice of solvent, operating temperature, and the pH of the reaction medium are critical parameters that collectively dictate the success of the synthesis. These factors influence reaction rates, solubility of reactants, and in some cases, the regioselectivity of the products.

Solvent Systems: The selection of a solvent is crucial for the reaction between 2-chloro-4,6-dimethylpyrimidine and hydrazine hydrate. Protic solvents like ethanol are commonly employed, as they facilitate the dissolution of the pyrimidine starting material and are compatible with hydrazine hydrate. nih.gov The reaction progress in ethanol is typically efficient, leading to the desired product upon heating. nih.gov In some protocols for related pyrimidine modifications, solvent-free conditions have been explored, which can offer environmental benefits and simplified work-up procedures. nih.gov

Temperature: Temperature control is a key aspect of the synthesis. The initial addition of hydrazine hydrate to the solution of 2-chloro-4,6-dimethylpyrimidine is often performed at a reduced temperature (e.g., 10°C) to manage the exothermic nature of the reaction. nih.gov Following the initial combination, the reaction mixture is typically heated to reflux to ensure the reaction proceeds to completion in a reasonable timeframe. nih.gov The specific temperature profile—initial cooling followed by heating—is a common strategy to ensure both safety and high conversion rates.

pH and Acidity: The pH of the medium can have a profound impact on the reaction outcomes, particularly in subsequent functionalization of the hydrazine group. While the initial synthesis is conducted under the inherently basic conditions of hydrazine, subsequent reactions can be directed by altering the pH. A notable study on the reaction of 2-hydrazino-4,6-dimethylpyrimidine with trifluoromethyl-β-diketones demonstrated a significant change in regioselectivity based on acidity. researchgate.net In neutral conditions, the reaction yielded 5-hydroxy-5-trifluoromethylpyrazolines as the major or exclusive product. researchgate.net However, the introduction of a few drops of sulfuric acid (H₂SO₄) to create acidic conditions completely shifted the reaction pathway to favor the formation of the regioisomeric 5-trifluoromethylpyrazoles. researchgate.net This highlights the power of pH control in directing the chemical behavior of the hydrazinylpyrimidine scaffold.

Table 1: Influence of Reaction Parameters on Synthesis and Functionalization
ParameterCondition/ReagentObservationReference
Solvent EthanolEffective solvent for the reaction of 2-chloro-4,6-dimethylpyrimidine with hydrazine hydrate. nih.gov
Temperature 10°C (Initial)Used for the controlled addition of hydrazine hydrate to manage exothermicity. nih.gov
RefluxApplied after initial mixing to drive the reaction to completion. nih.gov
pH / Acidity Neutral ConditionsIn reactions with β-diketones, leads to the formation of hydroxypyrazolines. researchgate.net
Acidic Conditions (H₂SO₄)Alters regioselectivity, leading to the formation of trifluoromethylpyrazoles instead of hydroxypyrazolines. researchgate.net

While the direct nucleophilic substitution of chlorine with hydrazine often proceeds efficiently without a catalyst, modern synthetic methodologies increasingly rely on catalytic approaches for the functionalization of the pyrimidine core. These methods offer milder reaction conditions, broader substrate scope, and enhanced control over selectivity.

Palladium-Catalyzed C-N Coupling: The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. researchgate.netresearchgate.net This methodology is highly applicable to the functionalization of halopyrimidines with various nitrogen nucleophiles, including amines and potentially hydrazine derivatives. nih.govthieme-connect.com The reaction typically involves a palladium precursor, a phosphine ligand, and a base. Optimized conditions for the N-arylation of aminopyrimidines have been developed using systems such as dichlorobis(triphenylphosphine)Pd(II) as the catalyst, xantphos as the ligand, and sodium tert-butoxide as the base in a solvent like toluene. nih.gov This catalytic approach provides excellent regioselectivity, cleanly promoting amination at specific positions (e.g., C-4) on the pyrimidine ring where uncatalyzed nucleophilic aromatic substitution (SNAr) might yield mixtures of isomers. thieme-connect.com The use of catalysis allows for the construction of complex pyrimidine derivatives under relatively mild conditions. thieme-connect.com

Acid Catalysis: In addition to metal catalysis, organocatalysis using acids can be employed for the functionalization of the synthesized 2-hydrazino-4,6-dimethylpyrimidine. For instance, p-Toluenesulfonic acid (p-TsOH) has been used as an effective catalyst in the condensation reaction between 2-hydrazino-4,6-dimethylpyrimidine and β-ketonitriles, facilitating the solvent-free synthesis of pyrazole (B372694) derivatives. researchgate.net This approach demonstrates how a simple acid catalyst can promote subsequent bond-forming reactions, transforming the initial hydrazinylpyrimidine into more complex heterocyclic systems.

Table 2: Catalytic Approaches in Pyrimidine Functionalization
Catalytic MethodCatalyst System ComponentsApplicationReference
Buchwald-Hartwig Amination Catalyst: Dichlorobis(triphenylphosphine)Pd(II)Regioselective C-N bond formation for the synthesis of N-substituted aminopyrimidines. nih.govthieme-connect.com
Ligand: Xantphos, Ph₃P, dppb
Base: Sodium tert-butoxide
Acid Catalysis Catalyst: p-Toluenesulfonic acid (p-TsOH)Condensation reactions of 2-hydrazino-4,6-dimethylpyrimidine to form pyrazole derivatives. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Hydrazinyl N,6 Dimethylpyrimidin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The ¹H NMR spectrum of the precursor, 2-hydrazinyl-4,6-dimethylpyrimidine, provides a basis for assigning the proton signals of the target compound.

In deuterated dimethyl sulfoxide (DMSO-d₆), the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in 4-hydrazinyl-N,6-dimethylpyrimidin-2-amine. The methyl protons at the C6 position of the pyrimidine (B1678525) ring would likely appear as a singlet. A second singlet would correspond to the proton on the C5 carbon of the pyrimidine ring. The protons of the hydrazinyl group (-NHNH₂) would typically present as broad singlets due to quadrupole effects and chemical exchange, with their chemical shifts being sensitive to solvent and concentration. The introduction of a methyl group on the exocyclic nitrogen at the 2-position (the N-methyl group) would give rise to an additional singlet.

Based on data from related pyrimidine structures, the anticipated chemical shifts are detailed in the interactive table below. The exact positions of the NH and NH₂ protons can vary and are often confirmed by D₂O exchange experiments, where these signals disappear from the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
C6-CH₃~2.2-2.4Singlet
C5-H~6.0-6.5Singlet
N-CH₃~2.8-3.0Singlet
NH (hydrazinyl)Variable (Broad)Singlet
NH₂ (hydrazinyl)Variable (Broad)Singlet

Carbon-13 NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum.

Drawing from spectral data of 2-amino-4,6-dimethylpyrimidine (B23340) and considering the electronic effects of the hydrazinyl and N-methyl substituents, the chemical shifts for the carbon atoms can be predicted. The carbons of the pyrimidine ring are expected to resonate in the aromatic region of the spectrum. The C2, C4, and C6 carbons, being directly attached to nitrogen atoms, will appear at lower field (higher ppm values). The C5 carbon will be at a higher field. The methyl carbons (C6-CH₃ and N-CH₃) will appear at the highest field (lowest ppm values).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C2~160-165
C4~165-170
C6~165-170
C5~105-110
C6-CH₃~20-25
N-CH₃~25-30

To unequivocally confirm the assignments made from 1D NMR and to establish the connectivity between atoms, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify protons that are spin-spin coupled. For this molecule, it would primarily confirm the lack of coupling for the singlet signals.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would directly link each proton to the carbon atom it is attached to. This would definitively assign the signals for the C5-H, C6-CH₃, and N-CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₇H₁₂N₆), the expected exact mass can be calculated. The isotopic abundance pattern, particularly the M+1 peak arising from the natural abundance of ¹³C, would further corroborate the proposed molecular formula.

Interactive Data Table: Predicted HRMS Data

IonCalculated Exact Mass
[M+H]⁺181.1202
[M+Na]⁺203.1021

The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that can be used to elucidate the structure of a compound. The analysis of the fragmentation of the precursor, 2-hydrazinyl-4,6-dimethylpyrimidine, which shows a molecular ion peak at m/z 138 and a significant fragment at m/z 109, offers insights into the expected fragmentation of the target molecule nih.gov.

For this compound, the molecular ion peak ([M]⁺˙) would be expected at m/z 180. Common fragmentation pathways for pyrimidine derivatives involve the loss of small neutral molecules and radicals. Key fragmentation pathways could include:

Loss of the hydrazinyl group: Cleavage of the C4-N bond could lead to the loss of a hydrazinyl radical (•NHNH₂) or diazene (N₂H₂), resulting in significant fragment ions.

Cleavage of the N-methyl group: Loss of a methyl radical (•CH₃) from the N-methylamino group is a plausible fragmentation pathway.

Ring fragmentation: The pyrimidine ring itself can undergo characteristic fragmentation, often involving the loss of HCN or related species.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman techniques, is a powerful tool for the identification of functional groups and the elucidation of molecular structure.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Analysis of related pyrimidine structures suggests that the IR and FTIR spectra of this compound would be characterized by a series of distinct absorption bands corresponding to its key functional groups. The hydrazinyl (-NHNH2), amino (-NH), methyl (-CH3), and pyrimidine ring moieties would each exhibit characteristic vibrational modes.

Expected IR/FTIR Spectral Features:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydrazinyl (N-H)Stretching3400 - 3200
Amino (N-H)Stretching3500 - 3300
C-H (in CH3)Stretching3000 - 2850
C=N (pyrimidine ring)Stretching1650 - 1550
C=C (pyrimidine ring)Stretching1600 - 1450
N-HBending1650 - 1580
C-H (in CH3)Bending1470 - 1370
C-NStretching1350 - 1250

This table is predictive and based on data for analogous compounds.

The N-H stretching vibrations of both the hydrazinyl and amino groups are expected to appear as prominent bands in the high-frequency region of the spectrum. The pyrimidine ring itself would be identified by a series of characteristic stretching and bending vibrations.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. Vibrations that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrimidine ring and the C-C and C-N bonds, which often yield strong Raman signals.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of this compound would provide invaluable information on its molecular geometry and intermolecular interactions.

Elucidation of Bond Lengths, Angles, and Molecular Conformation

Should a single crystal of sufficient quality be obtained, X-ray diffraction analysis would yield precise measurements of all bond lengths and angles within the molecule. This would confirm the geometry of the pyrimidine ring and the conformation of the hydrazinyl and dimethylamino substituents.

Predicted Bond Lengths and Angles:

BondExpected Length (Å)AngleExpected Angle (°)
C-N (ring)1.32 - 1.38N-C-N (ring)115 - 128
C=C (ring)1.35 - 1.40C-N-C (ring)115 - 125
C-N (amino)1.35 - 1.45C-C-N (ring)118 - 125
N-N (hydrazinyl)1.40 - 1.45C-N-N (hydrazinyl)115 - 120
C-C (methyl)1.50 - 1.54H-C-H (methyl)~109.5

This table is predictive and based on data for analogous compounds.

Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing

The presence of both hydrogen bond donors (N-H groups of the hydrazinyl and amino functions) and acceptors (the nitrogen atoms of the pyrimidine ring and the amino/hydrazinyl groups) suggests that this compound is likely to form extensive intermolecular hydrogen bonding networks in the solid state. X-ray crystallography would reveal the specific nature of these interactions, which govern the crystal packing and influence the physical properties of the compound.

Other Complementary Analytical Techniques

While not the focus of this article, it is worth noting that a complete characterization of this compound would also involve techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, providing further confirmation of the molecular structure.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is an indispensable chromatographic technique for qualitatively monitoring the progress of a chemical reaction and for assessing the purity of the resulting product. In the synthesis of hydrazinylpyrimidine derivatives, TLC allows for the rapid separation of the starting materials, intermediates, and the final product based on their differential partitioning between a stationary phase and a mobile phase.

The separation is dependent on the polarity of the compounds, the choice of the stationary phase (typically silica gel or alumina), and the composition of the mobile phase (the eluent). The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and spotting them on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Once the reaction is complete, TLC is used to determine the purity of the isolated product. A single spot on the TLC plate, developed with an appropriate solvent system, is a strong indication of a pure compound. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system.

For compounds like this compound, which contains polar functional groups (amino and hydrazinyl groups), a polar stationary phase like silica gel is typically employed. The mobile phase is usually a mixture of a polar and a less polar solvent, with the ratio adjusted to achieve optimal separation. Visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active, or by using staining agents such as iodine vapor or a potassium permanganate solution.

Illustrative Data for TLC Analysis of a Hydrazinylpyrimidine Derivative:

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Ethyl acetate : Hexane (7:3, v/v)
Visualization UV light (254 nm)
Hypothetical Rf (Starting Material) 0.85
Hypothetical Rf (Product) 0.40

Note: The Rf values in the table are hypothetical and serve as an example of how TLC data for a reaction involving a hydrazinylpyrimidine derivative might be presented. Actual values would be determined experimentally.

Elemental Analysis for Compositional Verification

The analysis is typically performed for carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages of these elements should be in close agreement with the calculated theoretical values, usually within a margin of ±0.4%. Any significant deviation could indicate the presence of impurities or that the actual compound is different from the proposed structure.

The theoretical elemental composition of this compound, with a presumed molecular formula of C6H11N5, can be calculated based on the atomic masses of its constituent elements.

Calculated Elemental Composition for C6H11N5:

Carbon (C): (6 * 12.01) / 153.18 * 100% = 47.03%

Hydrogen (H): (11 * 1.01) / 153.18 * 100% = 7.23%

Nitrogen (N): (5 * 14.01) / 153.18 * 100% = 45.73%

The following table presents a comparison of the theoretical elemental composition with hypothetical experimental results that would be expected for a pure sample of this compound. Such data is commonly reported in the characterization of newly synthesized pyrimidine derivatives ijrar.orgresearchgate.net.

Elemental Analysis Data for this compound:

ElementTheoretical (%)Found (%) (Hypothetical)
Carbon (C)47.0347.11
Hydrogen (H)7.237.28
Nitrogen (N)45.7345.61

Note: The "Found" values are hypothetical and for illustrative purposes only, representing typical results for a successful synthesis and purification.

Chemical Reactivity and Transformation Pathways of the Hydrazinyl Moiety in Pyrimidine Scaffolds

Oxidation Reactions and Characterization of Oxidized Products

The oxidation of hydrazine (B178648) derivatives can lead to a variety of products depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of 4-hydrazinyl-N,6-dimethylpyrimidin-2-amine are not extensively detailed in the available literature, the general chemistry of hydrazines suggests that oxidation can lead to the formation of diimide, azo, or fully oxidized pyrimidine (B1678525) derivatives. The characterization of such oxidized products would typically involve spectroscopic methods like NMR, IR, and mass spectrometry to elucidate the resulting chemical structures. For instance, the oxidation of a related compound, 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines, has been studied, indicating that the pyrimidine ring system can be sensitive to oxidative conditions, sometimes leading to decomposition. mdpi.com

Reduction Reactions and Formation of Hydrazine Derivatives

The reduction of the hydrazinyl moiety is less common than its oxidation. However, under specific catalytic conditions, the N-N bond could potentially be cleaved to yield the corresponding amine, 2,4-diamino-N,6-dimethylpyrimidine. More commonly, the hydrazinyl group itself is a product of the reduction of a suitable precursor, such as a diazotized aminopyrimidine. The synthesis of various hydrazine derivatives often involves reductive alkylation, showcasing the versatility of this functional group in synthetic chemistry. organic-chemistry.org

Nucleophilic Substitution Reactions Involving the Hydrazinyl Group

The hydrazinyl group is a potent nucleophile due to the presence of lone pairs of electrons on the nitrogen atoms. researchgate.net This allows this compound to participate in nucleophilic substitution reactions. For example, it can react with electrophilic reagents, leading to the substitution of one or more hydrogen atoms on the hydrazinyl moiety. smolecule.com The electron-rich nature of the hydrazinyl group facilitates reactions with various electrophiles, opening pathways to a diverse range of substituted pyrimidine derivatives. smolecule.com

Cyclocondensation Reactions with Carbonyl Compounds

Cyclocondensation reactions are a hallmark of hydrazine chemistry, providing a powerful tool for the synthesis of various heterocyclic systems. The reaction of this compound with carbonyl compounds is a key transformation pathway.

The initial step in the reaction of a hydrazine with a carbonyl compound (aldehyde or ketone) is the formation of a hydrazone. soeagra.com This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon, followed by dehydration. soeagra.com The resulting hydrazone, a Schiff base analogue, is often a stable intermediate but can also be a precursor for subsequent cyclization reactions, depending on the structure of the carbonyl compound and the reaction conditions. nih.gov

The reaction of hydrazinylpyrimidines with 1,3-dicarbonyl compounds, such as β-diketones and β-ketonitriles, is a well-established method for the synthesis of pyrazole (B372694) derivatives. tandfonline.com Studies on the reaction of 2-hydrazino-4,6-dimethylpyrimidine with trifluoromethyl-β-diketones have shown that the reaction outcome is highly dependent on the reaction conditions. researchgate.net

In neutral conditions, the reaction with alkyl/heteroaryl-trifluoromethyl-β-diketones leads exclusively to the formation of 5-hydroxy-5-trifluoromethylpyrazolines. With aryl-trifluoromethyl-β-diketones, a mixture of the major 5-hydroxy-5-trifluoromethylpyrazoline and the minor 3-trifluoromethylpyrazole is formed. researchgate.net However, under acidic conditions, a change in regioselectivity is observed, leading to the formation of the regioisomeric 5-trifluoromethylpyrazoles. researchgate.net The electronic nature of the substituents on the β-diketone also influences the product ratio. researchgate.net

Similarly, the reaction with β-ketonitriles in the presence of an acid catalyst like p-toluenesulfonic acid can lead to the formation of 5-aminopyrazoles. researchgate.net

Table 1: Reaction of 2-Hydrazino-4,6-dimethylpyrimidine with Trifluoromethyl-β-diketones

β-Diketone Substituent (R)Reaction ConditionMajor ProductMinor Product
Alkyl/HeteroarylNeutral5-Hydroxy-5-trifluoromethylpyrazoline-
ArylNeutral5-Hydroxy-5-trifluoromethylpyrazoline3-Trifluoromethylpyrazole
Alkyl/Aryl/HeteroarylAcidic (H₂SO₄)5-Trifluoromethylpyrazole-

This table is based on findings from the reaction of the isomeric 2-hydrazino-4,6-dimethylpyrimidine.

Formazans are intensely colored compounds characterized by the -N=N-C=N-NH- chain. Their synthesis typically involves the coupling of a diazonium salt with a hydrazone. nih.gov In the context of this compound, it would first be converted to a hydrazone by reaction with an aldehyde or ketone. This hydrazone can then be reacted with a diazonium salt, formed from an aromatic or heteroaromatic amine, to yield the corresponding formazan derivative. nih.govimpactfactor.org The reaction is usually carried out at low temperatures in a suitable solvent like pyridine. nih.gov

Ligand Chemistry and Coordination Complex Formation of this compound

The coordination chemistry of pyrimidine derivatives is a subject of significant interest due to the versatile binding modes offered by the pyrimidine ring and its substituents. In the case of this compound, the presence of multiple nitrogen atoms within the pyrimidine ring and the hydrazinyl moiety provides several potential coordination sites for metal ions. This section explores the theoretical coordinating behavior of this ligand and the synthesis and spectroscopic characterization of its potential metal complexes, drawing parallels from closely related and structurally similar compounds due to the limited direct research on this specific molecule.

Investigation of the Hydrazinyl and Pyrimidine Nitrogens as Coordinating Sites

The molecular structure of this compound features several potential donor atoms for coordination with metal ions. These include the two nitrogen atoms of the pyrimidine ring, the nitrogen atom of the 2-amino group, and the two nitrogen atoms of the 4-hydrazinyl group. The coordination behavior of such a ligand is expected to be influenced by factors such as the nature of the metal ion, the reaction conditions, and the steric and electronic effects of the substituents on the pyrimidine ring.

The pyrimidine nitrogen atoms can act as monodentate or bridging ligands. The nitrogen atoms of the hydrazinyl group are also potent coordinating sites. Hydrazinyl and hydrazone ligands are known to coordinate to metal ions in a variety of ways, including as monodentate, bidentate, or bridging ligands researchgate.net. The terminal amino group of the hydrazinyl moiety is a strong potential donor. Furthermore, the hydrazinyl group can undergo tautomerization to a hydrazono form, which can then coordinate to a metal ion through both the nitrogen and another donor atom, often in a chelating fashion.

In related pyrimidine-hydrazone systems, the coordination often occurs through a nitrogen atom of the pyrimidine ring and a nitrogen atom of the hydrazone linkage, forming a stable five- or six-membered chelate ring otago.ac.nz. The specific coordinating atoms in this compound would likely depend on the geometric preferences of the metal ion and the steric hindrance around the potential donor sites. The presence of the methyl groups at the 6-position might influence the coordination at the adjacent pyrimidine nitrogen.

Studies on similar pyrimidine hydrazide ligands have shown that they can act as neutral bidentate ligands ekb.eg. The hydrazide moiety R-CO-NH-NH2 is known to bond with transition metals through various donor atoms including the carbonyl oxygen and the amino and imino nitrogens ekb.eg. While this compound lacks a carbonyl group, the fundamental reactivity of the hydrazinyl -NHNH2 group as a potent coordinating entity remains. The reaction of the closely related 2-hydrazino-4,6-dimethylpyrimidine with β-diketones demonstrates the reactivity of the hydrazinyl group, which readily condenses to form pyrazoles researchgate.net. This reactivity underscores the nucleophilic character of the terminal amino group of the hydrazinyl moiety, which is also a key factor in its ability to coordinate to metal ions.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complexes would depend on the molar ratio of the reactants and the coordination number of the metal ion. Based on studies of related ligands, both mononuclear and polynuclear complexes could potentially be formed ekb.eg.

The characterization of these potential metal complexes would rely on a combination of spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, to elucidate the coordination mode of the ligand.

Infrared Spectroscopy: The IR spectrum of the free ligand, this compound, would exhibit characteristic bands for the N-H stretching vibrations of the amino and hydrazinyl groups, as well as C=N and C=C stretching vibrations of the pyrimidine ring. Upon complexation, shifts in the positions of these bands would provide evidence of coordination. For instance, a shift in the N-H stretching vibrations to lower or higher frequencies would suggest the involvement of the amino or hydrazinyl nitrogen atoms in bonding with the metal ion. The appearance of new bands in the far-IR region could be attributed to the formation of metal-nitrogen (M-N) bonds. For the related compound 2-amino-4,6-dimethylpyrimidine (B23340), the FT-IR spectrum has been extensively analyzed, providing a basis for comparison ijera.com.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: The ¹H NMR spectrum of the free ligand would show distinct signals for the protons of the methyl groups, the pyrimidine ring proton, and the protons of the amino and hydrazinyl groups. Upon complexation, changes in the chemical shifts of these protons would indicate the coordination sites. A downfield or upfield shift of the signals for the protons adjacent to the coordinating nitrogen atoms would be expected. The PubChem database provides ¹H NMR spectral data for the isomer 2-hydrazinyl-4,6-dimethylpyrimidine, which can serve as a reference nih.gov. The ¹³C NMR spectrum would similarly provide information about the coordination-induced changes in the electronic environment of the carbon atoms in the pyrimidine ring.

Interactive Data Table: Expected Spectroscopic Data for this compound and its Potential Metal Complexes

Below is a hypothetical interactive table summarizing the expected key spectroscopic data for the free ligand and a potential metal complex, based on data for analogous compounds.

CompoundTechniqueKey FeatureExpected Wavenumber/Chemical ShiftNotes
This compound IRν(N-H) of NH₂ and NHNH₂3400-3200 cm⁻¹Broad bands corresponding to stretching vibrations.
IRν(C=N) and ν(C=C)1650-1500 cm⁻¹Characteristic ring stretching vibrations.
¹H NMRδ(CH₃)~2.3 ppmSinglet for the two methyl groups.
¹H NMRδ(pyrimidine-H)~6.5 ppmSinglet for the C5-H of the pyrimidine ring.
¹H NMRδ(NH and NH₂)Broad signalsChemical shifts would be concentration and solvent dependent.
[M(this compound)n]X IRΔν(N-H)Shift to lower or higher frequencyIndicates coordination through nitrogen.
IRNew bands (M-N)500-400 cm⁻¹Appearance of new bands in the far-IR region.
¹H NMRΔδ(pyrimidine-H)Downfield or upfield shiftIndicates coordination of pyrimidine nitrogen(s).
¹H NMRΔδ(NH and NH₂)Significant shift or broadeningSuggests involvement of hydrazinyl or amino groups in coordination.

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Experimental verification is required for confirmation.

Computational and Theoretical Studies of 4 Hydrazinyl N,6 Dimethylpyrimidin 2 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about molecular properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.netnih.gov Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the computation significantly while maintaining high accuracy.

For 4-hydrazinyl-N,6-dimethylpyrimidin-2-amine, DFT calculations would begin with a geometry optimization. This process determines the lowest energy arrangement of the atoms, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. A common functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), is typically employed for this purpose. nih.gov The resulting optimized geometry represents the most stable conformation of the molecule in the gas phase. These theoretical parameters can then be compared with experimental data if available, for instance, from X-ray crystallography. jchemrev.com

Table 1: Representative Predicted Geometrical Parameters from DFT Calculations (Note: This table is illustrative, showing typical parameters that would be obtained from a DFT geometry optimization for a molecule of this class.)

Parameter Bond/Angle Predicted Value
Bond Length C2-N(amine) ~1.36 Å
Bond Length C4-N(hydrazinyl) ~1.37 Å
Bond Length N-N (hydrazinyl) ~1.42 Å
Bond Angle N1-C2-N3 ~117°
Bond Angle C4-N-N (hydrazinyl) ~115°

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Computational analysis can predict these energy levels and visualize the spatial distribution of the HOMO and LUMO, identifying the likely sites for nucleophilic and electrophilic attack. For instance, computational studies on pyrimidine-to-pyrazole conversions have used LUMO energy calculations to predict the feasibility of nucleophilic attack by hydrazine (B178648). nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters (Note: This is a representative data table for a pyrimidine (B1678525) derivative.)

Parameter Symbol Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO -6.2
Lowest Unoccupied Molecular Orbital Energy ELUMO -1.5
HOMO-LUMO Energy Gap ΔE 4.7
Ionization Potential (I) I ≈ -EHOMO 6.2
Electron Affinity (A) A ≈ -ELUMO 1.5
Chemical Hardness (η) η = (I - A) / 2 2.35

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule. as-proceeding.com The MEP is plotted onto the molecule's electron density surface, using a color scale to represent the electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen and oxygen.

Blue regions indicate positive electrostatic potential, representing areas of electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the terminal nitrogen of the hydrazinyl group, identifying them as primary sites for protonation or interaction with electrophiles. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the amino and hydrazinyl groups.

Molecular Modeling and Dynamics Simulations

While quantum calculations provide a static picture of a molecule, molecular modeling and dynamics simulations can explore its flexibility and behavior over time.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The hydrazinyl group in this compound can rotate around the C-N and N-N bonds, leading to various possible conformers.

A potential energy surface (PES) scan can be performed by systematically rotating a specific dihedral angle and calculating the energy at each step. This process helps identify the most stable conformers (energetic minima) and the energy barriers between them (transition states). For a molecule with multiple rotatable bonds, this analysis can become complex, but it is crucial for understanding its flexibility and the shapes it is most likely to adopt, which can influence its biological activity and physical properties.

Advanced Interaction Analyses (e.g., Atoms in Molecule (AIM) and Reduced Density Gradient (RDG))

To comprehend the stability and reactivity of this compound and its derivatives, it is crucial to analyze the non-covalent interactions (NCI) that define its three-dimensional structure. Advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are indispensable for this purpose. wikipedia.orgscielo.org.mxamercrystalassn.org

Atoms in Molecule (QTAIM): QTAIM analysis partitions the electron density of a molecule to define atoms and the bonds that connect them. wikipedia.org This method identifies critical points in the electron density, which are used to characterize the nature of chemical bonds and other interactions. For a molecule like this compound, QTAIM can precisely describe the covalent bonds within the pyrimidine ring and the hydrazinyl and methylamino substituents. Furthermore, it can identify and quantify weaker intramolecular interactions, such as hydrogen bonds that might exist between the hydrazinyl group's hydrogens and the pyrimidine ring's nitrogen atoms. The properties at the bond critical points (BCPs), such as electron density (ρ) and its Laplacian (∇²ρ), provide quantitative data on bond strength and type.

Reduced Density Gradient (RDG): The RDG method is particularly effective for visualizing and characterizing non-covalent interactions. scielo.org.mxresearchgate.net It does so by plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). scielo.org.mxresearchgate.net This generates 3D isosurfaces that reveal different types of interactions within the molecule.

For derivatives of this compound, RDG analysis would typically show:

Strong Attractive Interactions (Hydrogen Bonds): Visualized as blue isosurfaces, these would likely be present between the hydrogen atoms of the amino and hydrazinyl groups and nearby nitrogen atoms.

Van der Waals Interactions: Appearing as green isosurfaces, these would be found throughout the molecule, particularly around the methyl groups and the planar surface of the pyrimidine ring. youtube.com

Steric Repulsion: Indicated by red isosurfaces, these would highlight areas of steric clash, for example, within crowded conformations of substituents. youtube.com

Together, AIM and RDG provide a detailed map of the electronic structure and the subtle forces governing the molecular conformation and potential interaction sites.

Theoretical Predictions of Reaction Mechanisms and Regioselectivity

The this compound scaffold is a prime candidate for intramolecular cyclization reactions to form fused heterocyclic systems, most notably pyrazoles. Computational chemistry plays a vital role in elucidating the complex pathways of these transformations.

The conversion of a hydrazinyl pyrimidine to a pyrazole (B372694) derivative is a well-established synthetic route. nih.gov Computational studies, primarily using Density Functional Theory (DFT), can map out the step-by-step mechanism of this transformation. aip.orgresearchgate.net The reaction typically proceeds via a cyclocondensation mechanism. nih.gov

A plausible computationally-derived pathway for the formation of a pyrazolo[3,4-d]pyrimidine core from a precursor like this compound (after reaction with a suitable 1,3-dielectrophile) would involve several key steps:

Nucleophilic Attack: The terminal nitrogen of the hydrazinyl group acts as a nucleophile, attacking an electrophilic carbon center.

Intermediate Formation: This leads to the formation of a transient, non-aromatic intermediate.

Proton Transfer: Intramolecular proton transfers, often mediated by solvent molecules, facilitate the subsequent steps.

Dehydration/Elimination: The elimination of a small molecule, such as water, leads to the formation of the stable, aromatic pyrazole ring.

Computational models can identify the transition state for each step, providing a complete picture of the reaction coordinate. alfa-chemistry.com For instance, DFT calculations can reveal that the initial nucleophilic attack by the hydrazine is often the rate-determining step in the sequence. alfa-chemistry.comresearchgate.net

A critical aspect of understanding reaction mechanisms is the study of their energetic landscape. Theoretical calculations can determine the relative energies of reactants, intermediates, transition states, and products, providing a quantitative basis for reaction feasibility and rate.

For the pyrazole formation from this compound derivatives, DFT calculations can provide the Gibbs free energy (ΔG) for each step of the reaction. This allows for the construction of a detailed energy profile.

Table 1: Illustrative Energetic Data for a Hypothetical Pyrazole Formation Pathway

Reaction Step Species Relative Energy (kcal/mol)
1 Reactants 0.0
2 Transition State 1 (Nucleophilic Attack) +15.5
3 Intermediate 1 -5.2
4 Transition State 2 (Dehydration) +20.1
5 Products -25.0

Note: This data is illustrative and represents typical values found in computational studies of similar heterocyclic cyclizations.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are mathematical relationships that correlate the chemical structure of molecules with their physicochemical properties. researchgate.netwikipedia.org These models are invaluable for predicting the properties of new, unsynthesized compounds based on calculated molecular descriptors.

For this compound and its derivatives, a wide array of molecular descriptors can be calculated to build QSPR models for properties like solubility, melting point, or reactivity indices. These descriptors fall into several categories:

Constitutional Descriptors: These are the most straightforward, reflecting the molecular composition (e.g., molecular weight, atom counts, bond counts).

Topological Descriptors: These are numerical representations of the molecular topology, describing the size, shape, and branching of the molecule.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these provide detailed electronic information. mdpi.com Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. miami.edu

3D-MoRSE Descriptors: These "3D Molecule Representation of Structures based on Electron diffraction" descriptors are derived from simulated infrared spectra and provide a 3D representation of the molecule. researchpublish.com

Table 2: Examples of Computational Descriptors for QSPR Studies of Pyrimidine Derivatives

Descriptor Class Example Descriptors Property Coded
Topological Wiener Index, Balaban J index Molecular branching and compactness
Electronic Dipole Moment, Total Polar Surface Area (TPSA) Polarity, potential for intermolecular interactions
Quantum-Chemical HOMO Energy, LUMO Energy, Hardness Electron-donating ability, electron-accepting ability, reactivity

| 3D-MoRSE | Mor16m, Mor32u | 3D structural information from electron diffraction simulation researchpublish.com |

Role of 4 Hydrazinyl N,6 Dimethylpyrimidin 2 Amine As a Synthetic Scaffold in Diverse Chemical Research

Precursor for Advanced Heterocyclic Ring Systems

The inherent reactivity of the hydrazinyl moiety in 4-hydrazinyl-N,6-dimethylpyrimidin-2-amine makes it an excellent starting material for the construction of more complex heterocyclic architectures. This is primarily achieved through cyclocondensation reactions with various electrophilic partners.

One of the most prominent applications of hydrazinyl-containing compounds is in the synthesis of pyrazoles and their partially saturated analogs, pyrazolines. These five-membered nitrogen-containing heterocycles are of significant interest due to their wide range of biological activities. nih.govnih.gov The synthesis of pyrazoles typically involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated carbonyl compound. nih.govmdpi.com

The reaction of this compound with appropriate diketones or unsaturated ketones can lead to the formation of pyrazole (B372694) derivatives fused or substituted with the dimethylpyrimidine ring. nih.govnih.gov The regioselectivity of these reactions can often be controlled by the reaction conditions, leading to a diverse range of structurally distinct pyrazole isomers. nih.gov For instance, the reaction with unsymmetrical 1,3-diketones can potentially yield two different regioisomeric pyrazoles. nih.gov The structural diversity of the resulting pyrazole derivatives is highly desirable for exploring structure-activity relationships in drug discovery. mdpi.com

Pyrazolines, which are dihydrogenated derivatives of pyrazoles, can be synthesized by reacting α,β-unsaturated carbonyl compounds with hydrazine derivatives. pjsir.org These reactions often proceed through a Michael addition followed by an intramolecular cyclization and dehydration. The resulting pyrazoline ring can exist in different isomeric forms (e.g., 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline) depending on the position of the double bond.

Table 1: Synthesis of Pyrazoles and Pyrazolines
Starting MaterialReagentProductKey Features
This compound1,3-DiketonePyrazole-substituted dimethylpyrimidineFormation of a five-membered aromatic pyrazole ring.
This compoundα,β-Unsaturated KetonePyrazoline-substituted dimethylpyrimidineFormation of a partially saturated five-membered pyrazoline ring.
This compoundAcetylenic KetonesRegioisomeric PyrazolesPotential for two different regioisomers depending on the substitution pattern of the ketone. mdpi.com

The hydrazinyl group of this compound can readily react with isothiocyanates to form thiosemicarbazides. irjmets.comresearchgate.net This reaction involves the nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbon of the isothiocyanate. The resulting thiosemicarbazides are valuable intermediates in their own right and can be further elaborated into other heterocyclic systems. irjmets.comnih.gov

Furthermore, these thiosemicarbazides can undergo condensation reactions with various aldehydes and ketones to yield thiosemicarbazones. nih.govnih.gov Thiosemicarbazones are a class of compounds known for their diverse biological activities and their ability to act as versatile ligands in coordination chemistry. mdpi.commdpi.com The formation of the imine bond (-N=CH-) is a key characteristic of this reaction. nih.gov

Table 2: Synthesis of Thiosemicarbazides and Thiosemicarbazones
Starting MaterialReagentProductReaction Type
This compoundIsothiocyanateThiosemicarbazide derivativeNucleophilic addition
Thiosemicarbazide derivativeAldehyde or KetoneThiosemicarbazone derivativeCondensation

The strategic placement of the reactive hydrazinyl group on the pyrimidine (B1678525) ring in this compound provides a powerful tool for the construction of fused pyrimidine systems. Through intramolecular cyclization reactions or by reacting with bifunctional reagents, it is possible to build additional rings onto the initial pyrimidine core, leading to the formation of bicyclic and polycyclic architectures.

For example, reaction with reagents containing two electrophilic centers can lead to the formation of a new ring fused to the pyrimidine. The specific nature of the fused ring depends on the reagent used. This approach has been utilized to synthesize a variety of fused systems, such as pyrazolo[3,4-d]pyrimidines and other related polycyclic structures. nih.gov The synthesis of such fused systems is of great interest as it can lead to novel compounds with unique three-dimensional structures and potentially enhanced biological activities. nih.gov

Development of Chemically Relevant Probes and Ligands (Focus on Design Principles and Coordination Chemistry)

The nitrogen atoms within the pyrimidine ring and the hydrazinyl group of this compound and its derivatives make them excellent candidates for use as ligands in coordination chemistry. mdpi.com These nitrogen atoms possess lone pairs of electrons that can be donated to a metal center, forming coordinate bonds. The resulting metal complexes can exhibit interesting photophysical and electronic properties, making them suitable for applications as chemical probes and sensors. nih.gov

The design of such probes often involves the strategic incorporation of fluorophores or chromophores into the ligand structure. The coordination of a metal ion to the ligand can then induce a change in the photophysical properties of the molecule, such as a shift in the absorption or emission wavelength, or a change in the fluorescence intensity. This change can be used to detect and quantify the presence of the metal ion.

Derivatives of this compound, particularly thiosemicarbazones, are well-known for their ability to form stable complexes with a variety of transition metals. mdpi.com The coordination can involve the sulfur atom and one of the nitrogen atoms of the thiosemicarbazone moiety, forming a chelate ring with the metal ion. The specific coordination mode can be influenced by factors such as the nature of the metal ion, the substituents on the ligand, and the reaction conditions. mdpi.com

Strategies for Medicinal Chemistry Scaffold Development (Emphasis on Chemical Design and Synthetic Accessibility)

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning that it is a structural motif that is frequently found in biologically active compounds. mdpi.com The synthetic accessibility of this compound and its ability to be readily converted into a wide range of derivatives make it an attractive starting point for the development of new medicinal chemistry scaffolds. nih.govnih.gov

The general strategy involves using the this compound core as a central building block and introducing various substituents and functional groups to modulate the biological activity and pharmacokinetic properties of the resulting molecules. This can be achieved through the reactions described in the previous sections, such as the formation of pyrazoles, thiosemicarbazones, and fused ring systems. nih.govnih.gov

The chemical design of these scaffolds often focuses on creating molecules that can interact with specific biological targets, such as enzymes or receptors. nih.gov By systematically varying the substituents on the pyrimidine ring and the attached heterocyclic systems, medicinal chemists can optimize the binding affinity and selectivity of the compounds for their intended target. The synthetic accessibility of the starting material is a crucial factor in this process, as it allows for the rapid generation of a large library of compounds for biological screening. nih.gov

Future Research Directions and Unexplored Avenues for 4 Hydrazinyl N,6 Dimethylpyrimidin 2 Amine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of pyrimidine (B1678525) derivatives often relies on established, multi-step procedures. For instance, the preparation of the related 2-amino-4,6-dimethylpyrimidine (B23340) can be achieved by reacting a guanidine (B92328) salt with acetylacetone. google.com The introduction of the hydrazinyl group typically involves nucleophilic substitution of a suitable leaving group on the pyrimidine ring. Future research should pivot towards the development of more efficient and environmentally benign synthetic strategies.

A significant future direction lies in the adoption of green chemistry principles. Research on related heterocyclic systems has demonstrated the successful application of green synthesis methods. rsc.org This approach could be adapted for 4-hydrazinyl-N,6-dimethylpyrimidin-2-amine, focusing on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. Exploring one-pot syntheses, where multiple reaction steps are performed in a single reactor, could also dramatically improve efficiency and reduce the need for intermediate purification steps.

Table 1: Potential Sustainable Methodologies for Synthesis

MethodologyPotential AdvantageResearch Focus
Microwave-Assisted SynthesisReduced reaction times, improved yieldsOptimization of reaction conditions (temperature, time, power) for the hydrazinolysis step.
Catalytic ApproachesUse of reusable catalysts, milder reaction conditionsDevelopment of novel catalysts for the C-N bond formation to introduce the hydrazinyl group.
Green SolventsReduced environmental impact and toxicityInvestigation of benign solvents like water, ethanol, or ionic liquids as reaction media.
One-Pot ReactionsIncreased efficiency, reduced wasteDesigning a sequential reaction pathway from basic precursors to the final product without isolating intermediates.

In-Depth Mechanistic Studies of Complex Chemical Transformations

The reactivity of this compound is largely dictated by the nucleophilic character of the hydrazinyl group. researchgate.net This moiety readily participates in condensation and cyclization reactions to form fused ring systems, such as pyrazolopyrimidines. orientjchem.org However, the precise mechanisms of these transformations, especially when complex reagents are involved, are not fully understood.

Studies on analogous systems have shown that the reaction pathways of hydrazines with substituted pyrimidines can be complex and highly dependent on the nature of the substituents on the pyrimidine ring. oregonstate.edu Future mechanistic studies should aim to provide a detailed understanding of these transformations. A combination of experimental and computational techniques could prove invaluable. For example, kinetic investigations, isotopic labeling studies, and the isolation of reaction intermediates can provide empirical evidence for proposed pathways. nih.gov These experimental approaches, when coupled with Density Functional Theory (DFT) calculations, can offer deep insights into transition states and reaction energetics, as has been demonstrated in the study of related pyrimidine syntheses. rsc.org

Table 2: Proposed Mechanistic Investigation Techniques

TechniqueObjectiveExpected Outcome
Kinetic StudiesDetermine rate laws and reaction orders.Elucidate the rate-determining step and the molecularity of the reaction.
Isotopic Labeling (e.g., ¹⁵N)Track the fate of specific atoms during the reaction.Confirm bond-forming and bond-breaking sequences in cyclization reactions. nih.gov
Intermediate Trapping/IsolationIdentify and characterize transient species.Provide direct evidence for multi-step reaction pathways.
Computational Chemistry (DFT)Model reaction pathways and calculate activation energies.Visualize transition states and rationalize observed regioselectivity and stereoselectivity. rsc.org

Innovative Applications of the Hydrazinyl Pyrimidine Scaffold in Chemical Synthesis

The primary application of this compound is as a building block for more complex heterocyclic compounds. researchgate.net It is a key precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, a scaffold known for its wide range of biological activities. nih.gov A significant avenue for future research is to expand the scope of its synthetic applications by exploring its reactivity with a broader range of electrophilic partners.

Future work could focus on reacting the hydrazinyl pyrimidine with novel diketones, ketoesters, or other polyfunctional molecules to construct previously inaccessible fused heterocyclic systems. The development of novel multicomponent reactions involving this scaffold could also lead to the efficient assembly of complex molecules with high structural diversity. This diversification of the resulting molecular library is crucial for applications in drug discovery and materials science. wjpr.net

Integration with Advanced Computational Techniques for Rational Design

The rational design of novel molecules with desired properties is increasingly reliant on computational chemistry. researchgate.net For derivatives of the hydrazinyl pyrimidine scaffold, computational tools like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are already being used to predict biological activity and guide synthetic efforts. orientjchem.orgnih.govdovepress.com

The future in this area lies in a more seamless integration of computational prediction and experimental validation. nih.gov Advanced computational methods can be employed not only to predict the binding of a final molecule to a biological target but also to predict the feasibility and outcome of synthetic reactions. nih.gov For instance, DFT calculations can help predict the most likely site of reaction or the most stable isomer formed in a complex transformation, thereby guiding the design of synthetic routes. rsc.org This synergy between in silico design and practical synthesis can accelerate the discovery of new compounds with enhanced activities, whether for medicinal or material applications. mdpi.com

Q & A

Q. 1.1. What are the recommended synthetic routes for 4-hydrazinyl-N,6-dimethylpyrimidin-2-amine, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution or condensation reactions. For example, hydrazine derivatives can be introduced to a pyrimidine backbone via refluxing in ethanol or acetic acid, as seen in analogous syntheses of 4,6-dimethylpyrimidin-2-amine derivatives . Optimization requires monitoring reaction kinetics (e.g., via TLC or HPLC) and adjusting stoichiometry of hydrazine reagents to minimize byproducts like thiourea derivatives, which may form under basic conditions . Solvent polarity and temperature (e.g., 60–80°C) are critical for yield improvement.

Q. 1.2. How can crystallographic data for this compound be obtained, and what software tools are recommended for structural refinement?

Single-crystal X-ray diffraction remains the gold standard. For data collection, use high-resolution detectors (e.g., CCD or photon-counting systems). Structural refinement can be performed using SHELXL , a widely validated tool for small-molecule crystallography . The WinGX suite provides an integrated workflow for data processing, solution via direct methods (e.g., SHELXS ), and visualization with ORTEP-3 for thermal ellipsoid plots .

Q. 1.3. What spectroscopic techniques are essential for characterizing the hydrazinyl functional group?

  • NMR : 1H^1H and 13C^{13}C NMR to confirm hydrazine substitution (e.g., NH–NH2_2 protons at δ 3–5 ppm).
  • IR : Stretching vibrations for N–H (3200–3400 cm1^{-1}) and C=N (1600–1650 cm1^{-1}).
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. 2.1. How can intermolecular interactions (e.g., hydrogen bonding) influence the solid-state packing of this compound?

Graph-set analysis (as per Etter’s rules) is critical for mapping hydrogen-bonding networks. The hydrazinyl group can act as both donor (N–H) and acceptor (lone pairs on N), forming motifs like R22(8)R_2^2(8) rings with adjacent pyrimidine rings or solvent molecules. Crystallographic studies of related pyrimidines show that substituents (e.g., methyl groups) sterically direct packing into layered or helical arrangements .

Q. 2.2. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?

  • Dose-response profiling : Establish IC50_{50} values under standardized assay conditions (pH, temperature, co-solvents).
  • Off-target screening : Use kinase/phosphatase panels to rule out non-specific binding.
  • Structural analogs : Compare activity of this compound with derivatives lacking the hydrazine moiety to isolate pharmacophore contributions. Prior studies on pyrimidine-based inhibitors highlight the role of substituent electronic effects in modulating selectivity .

Q. 2.3. How can computational methods predict the compound’s reactivity in catalytic or supramolecular systems?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites.
  • Molecular docking : Simulate binding to target enzymes (e.g., carbonic anhydrase) using AutoDock Vina, focusing on hydrogen-bonding and π-stacking interactions observed in crystallographic data .

Methodological Considerations

Q. 3.1. How should researchers address solubility challenges during in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents.
  • pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains basic nitrogen atoms.
  • Surfactants : Add Tween-20 or Triton X-100 (0.01–0.1%) to prevent aggregation .

Q. 3.2. What are best practices for validating synthetic intermediates to ensure purity?

  • HPLC-DAD : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities at 254 nm.
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.
  • Melting point consistency : Compare with literature values for analogous compounds (e.g., 4,6-dimethylpyrimidin-2-amine derivatives melt at 150–160°C) .

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